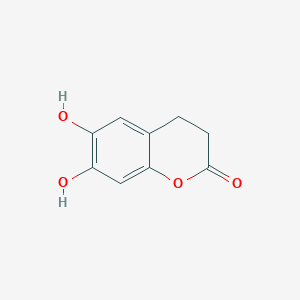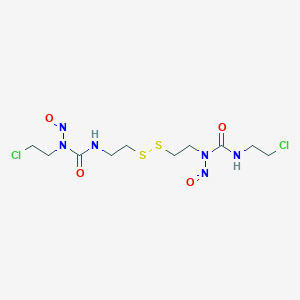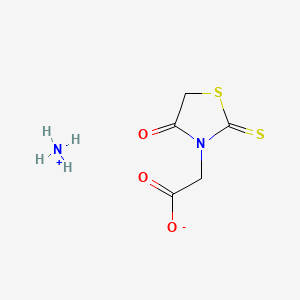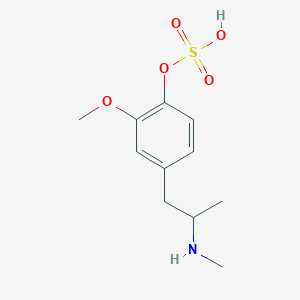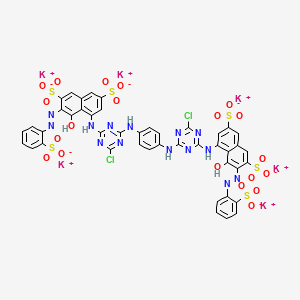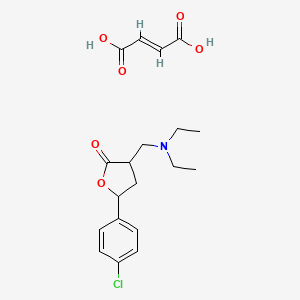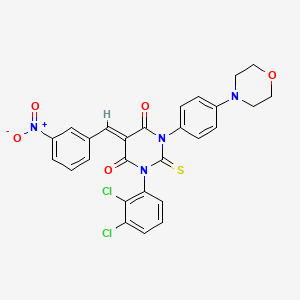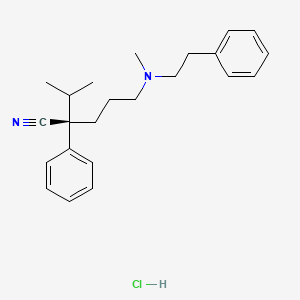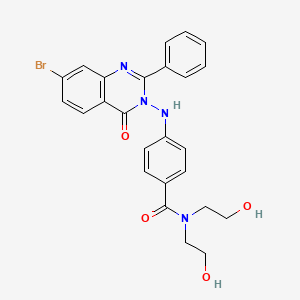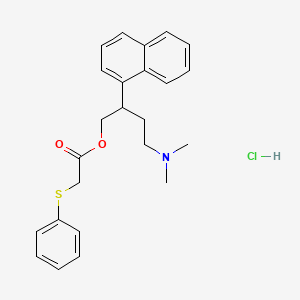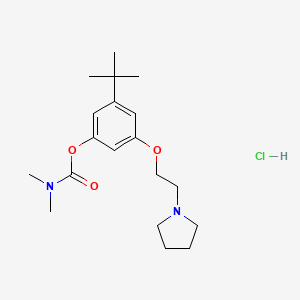
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジメチルカルバミン酸 5-(1,1-ジメチルエチル)-3-(2-(1-ピロリジニル)エトキシ)フェニル エステル モノハイドロクロリドは、化学、生物学、医学など、さまざまな分野で多岐にわたる用途で知られる、複雑な有機化合物です。この化合物は、ピロリジニルエトキシ基とtert-ブチル基で置換されたフェニル環に結合したカルバミン酸エステルを含む、そのユニークな分子構造を特徴としています。
準備方法
合成経路と反応条件
ジメチルカルバミン酸 5-(1,1-ジメチルエチル)-3-(2-(1-ピロリジニル)エトキシ)フェニル エステル モノハイドロクロリドの合成には、通常、複数の手順が必要です。一般的な方法の1つは、制御された条件下で、ジメチルカルバメートとフェニルエステル誘導体の反応です。この反応は、水酸化ナトリウムや炭酸カリウムなどの塩基によって触媒されることがよくあります。中間生成物はその後、ピロリジニルエトキシ化合物と反応させて、最終的なエステルを形成します。反応条件は通常、50°Cから100°Cの温度範囲で行われ、酸化を防ぐために不活性雰囲気を必要とする場合があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、反応パラメータを制御するために、連続フローリアクターや自動システムを頻繁に使用します。再結晶、蒸留、クロマトグラフィーなどの精製手順が採用され、最終製品が工業規格を満たしていることを保証します。
化学反応の分析
反応の種類
ジメチルカルバミン酸 5-(1,1-ジメチルエチル)-3-(2-(1-ピロリジニル)エトキシ)フェニル エステル モノハイドロクロリドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができ、対応する酸化物の生成につながります。
還元: 還元反応は、通常、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を伴い、還元された誘導体の生成につながります。
置換: 求核置換反応は、ハロゲン化物やアミンなどの試薬を使用して、エステルまたはフェニル環の位置で起こります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素; 約25°Cから50°Cの温度。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム; 約0°Cから25°Cの温度。
置換: ハロゲン化物、アミン; 約50°Cから100°Cの温度。
主要な生成物
酸化: 酸化物およびヒドロキシル誘導体。
還元: アルコールおよびアミン。
置換: ハロゲン化またはアミノ化誘導体。
科学研究への応用
ジメチルカルバミン酸 5-(1,1-ジメチルエチル)-3-(2-(1-ピロリジニル)エトキシ)フェニル エステル モノハイドロクロリドは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成ブロックとして使用されます。
生物学: 酵素阻害とタンパク質相互作用の研究で使用されます。
医学: 抗炎症剤や鎮痛剤など、潜在的な治療効果について調査されています。
工業: 医薬品や農薬の生産に使用されます。
科学的研究の応用
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
ジメチルカルバミン酸 5-(1,1-ジメチルエチル)-3-(2-(1-ピロリジニル)エトキシ)フェニル エステル モノハイドロクロリドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、基質へのアクセスを遮断することによって、活性部位に結合することによって酵素を阻害する場合があります。また、細胞レセプターと相互作用し、シグナル伝達経路を調節することもできます。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- カルバミン酸 N-(2-オキソ-5-フェニル-1-ピロリジニル)-, 1,1-ジメチルエチル エステル
- カルバミン酸 N-[2-(2,5-ジオキソ-1-ピロリジニル)-1,1-ジメチル-2-オキソエチル]-, 1,1-ジメチルエチル エステル
ユニーク性
ジメチルカルバミン酸 5-(1,1-ジメチルエチル)-3-(2-(1-ピロリジニル)エトキシ)フェニル エステル モノハイドロクロリドは、フェニル環上の特定の置換パターンと、ピロリジニルエトキシ基とtert-ブチル基の両方の存在により、ユニークです。このユニークな構造は、化学的および生物学的な特性を明確に付与し、研究や産業における特殊な用途に役立ちます。
特性
CAS番号 |
118116-18-0 |
|---|---|
分子式 |
C19H31ClN2O3 |
分子量 |
370.9 g/mol |
IUPAC名 |
[3-tert-butyl-5-(2-pyrrolidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-19(2,3)15-12-16(23-11-10-21-8-6-7-9-21)14-17(13-15)24-18(22)20(4)5;/h12-14H,6-11H2,1-5H3;1H |
InChIキー |
YLFBBPKRTKKJJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCN2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


